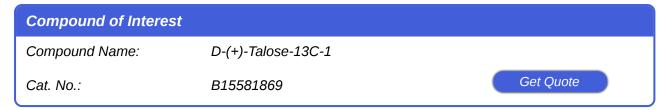


# A Technical Guide to the Physicochemical Properties of D-(+)-Talose-13C-1

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of **D-(+)-Talose-13C-1**. The information is curated for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for metabolic research and as internal standards. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations to illustrate key experimental workflows.

#### **General and Physicochemical Properties**

**D-(+)-Talose-13C-1** is a stable isotope-labeled version of the rare monosaccharide D-(+)-Talose, with a Carbon-13 isotope at the C1 position. This labeling makes it a valuable tracer for metabolic flux analysis (MFA) and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS)[1].

#### **General Information**



Property	Value	Reference
IUPAC Name	(2S,3S,4S,5R)-2,3,4,5,6- pentahydroxy-[1-13C]hexanal	
Molecular Formula	C <sub>5</sub> <sup>13</sup> CH <sub>12</sub> O <sub>6</sub>	[2]
Molecular Weight	181.15 g/mol	
CAS Number	83379-36-6	[2]
Appearance	White to off-white solid	
Purity	≥99.0%	[1]

#### **Physicochemical Data**

The following table summarizes key physicochemical properties. Data for the unlabeled D-(+)-Talose is included for comparison, as it is expected to be very similar to the 13C-labeled compound.

Property	Value (D-(+)-Talose- 13C-1)	Value (D-(+)-Talose, unlabeled)	Reference
Melting Point	Not explicitly reported	124-127 °C	
Solubility	Not explicitly reported	Soluble in water, slightly soluble in methanol.	
Optical Rotation	Not explicitly reported	[α] <sup>20</sup> /D +21° ±1° (c=1% in H <sub>2</sub> O, 3 hr)	

### **Spectroscopic Data**

Spectroscopic data is crucial for the identification and characterization of D-(+)-Talose-13C-1.

#### <sup>13</sup>C NMR Spectroscopy



The <sup>13</sup>C NMR spectrum of D-[1-<sup>13</sup>C]talose in D<sub>2</sub>O shows distinct signals for the different anomeric forms present in solution ( $\alpha$ -pyranose,  $\beta$ -pyranose,  $\alpha$ -furanose, and  $\beta$ -furanose). The chemical shifts ( $\delta$ ) are reported in ppm.

Anomeric Form	C1	C2	C3	C4	C5	C6
α-pyranose	96.1	72.2	71.1	66.6	72.6	63.0
β-pyranose	95.6	73.0	70.1	69.9	77.1	62.7
α-furanose	102.4	76.7	73.3	83.3	72.1	64.3
β-furanose	98.0	72.1	72.6	83.9	72.3	64.4

Data from

Omicron

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als, Inc. for

D-[1-

13C]talose.

#### <sup>1</sup>H NMR Spectroscopy

While a specific <sup>1</sup>H NMR spectrum for **D-(+)-Talose-13C-1** is not readily available, the spectrum for unlabeled D-Talose provides a reference for the expected proton signals. The presence of the <sup>13</sup>C at the C1 position would result in splitting of the H1 signal and any adjacent protons.

#### **Mass Spectrometry**

The exact mass of **D-(+)-Talose-13C-1** is 181.06674293 Da. Mass spectrometry of this compound, often after derivatization (e.g., trimethylsilylation), is used to determine its isotopic enrichment and to trace its metabolic fate in biological systems.

#### **Experimental Protocols**

The following are detailed methodologies for key experiments related to the characterization and use of **D-(+)-Talose-13C-1**.



#### **Determination of Melting Point (Capillary Method)**

A standard method for determining the melting point of a crystalline solid like **D-(+)-Talose-13C-1** is the capillary method.

- Sample Preparation: A small amount of the dry, powdered sample is packed into a thinwalled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
- Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.

#### **Determination of Solubility**

The solubility of a carbohydrate can be determined using various methods, including gravimetric analysis.

- Saturation: An excess amount of D-(+)-Talose-13C-1 is added to a known volume of a solvent (e.g., water, ethanol) at a specific temperature.
- Equilibration: The mixture is agitated for a prolonged period to ensure that the solution is saturated.
- Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
- Quantification: A known volume of the saturated solution is taken, and the solvent is
  evaporated. The mass of the remaining solid is measured to determine the concentration of
  the solute in the saturated solution, which represents its solubility.

#### **Measurement of Optical Rotation (Polarimetry)**



Polarimetry is used to measure the rotation of plane-polarized light by a chiral compound.

- Solution Preparation: A solution of **D-(+)-Talose-13C-1** of a known concentration is prepared in a suitable solvent, typically water.
- Polarimeter Setup: A polarimeter is calibrated using a blank (the solvent alone).
- Measurement: The prepared solution is placed in a sample tube of a known path length (typically 1 decimeter). The angle of rotation of plane-polarized light is measured.
- Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (I × c) where α is the observed rotation, I is the path length in decimeters, and c is the concentration in g/mL.

## Application in <sup>13</sup>C-Metabolic Flux Analysis

**D-(+)-Talose-13C-1** is primarily used as a tracer in <sup>13</sup>C-Metabolic Flux Analysis (<sup>13</sup>C-MFA) to elucidate metabolic pathways. The general workflow for such an experiment is outlined below.



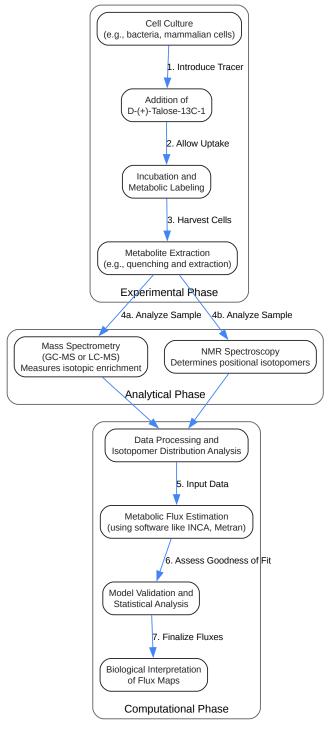


Figure 1: Generalized Workflow for 13C-Metabolic Flux Analysis

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Figure 1: Generalized Workflow for <sup>13</sup>C-Metabolic Flux Analysis



This workflow illustrates the key stages of a <sup>13</sup>C-MFA experiment, from the introduction of the labeled substrate to the final biological interpretation of the metabolic flux map. The use of **D-**(+)-Talose-13C-1 allows for the precise tracing of carbon atoms through various metabolic pathways, providing valuable insights into cellular metabolism.

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#### References

- 1. ap.physik.unibas.ch [ap.physik.unibas.ch]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
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